molecular formula C14H16ClNO3 B6712746 methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate

methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate

Cat. No.: B6712746
M. Wt: 281.73 g/mol
InChI Key: QNOAGDPLUPESKM-UHFFFAOYSA-N
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Description

Methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate is a chemical compound belonging to the quinoline derivatives family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, food, catalysts, dyes, materials, and electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Chlorination: The quinoline core is then chlorinated at the 8-position using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.

  • Esterification: The resulting chloroquinoline is then reacted with methyl 4-oxobutanoate in the presence of a base such as triethylamine to form the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of different substituted quinolines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Quinoline derivatives are explored for their potential use in drug development, particularly in the treatment of malaria, bacterial infections, and cancer.

  • Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate is compared with other similar quinoline derivatives, such as:

  • Chloroquine: Used primarily as an antimalarial drug.

  • Quinoline Yellow: A dye used in various industrial applications.

  • Quinolinic Acid: Involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).

Uniqueness: The uniqueness of this compound lies in its specific structural features and the potential applications that arise from these features. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 4-(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-19-13(18)8-7-12(17)16-9-3-5-10-4-2-6-11(15)14(10)16/h2,4,6H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOAGDPLUPESKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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